Androsterone vs. Etiocholanolone and Epiandrosterone: Quantitative Anticonvulsant Potency Comparison in the 6-Hz Seizure Model
In the 6-Hz electrical stimulation seizure model in mice, androsterone (5α,3α-A) exhibits a 2.6-fold higher anticonvulsant potency compared to its 5β-epimer etiocholanolone (5β,3α-A), while the 3β-epimer epiandrosterone (5α,3β-A) is completely inactive [1].
| Evidence Dimension | Anticonvulsant potency (ED50, mg/kg) |
|---|---|
| Target Compound Data | 29.1 mg/kg |
| Comparator Or Baseline | Etiocholanolone (5β,3α-A): 76.9 mg/kg; Epiandrosterone (5α,3β-A): >300 mg/kg |
| Quantified Difference | Androsterone is 2.6-fold more potent than etiocholanolone; epiandrosterone is inactive |
| Conditions | Male NIH Swiss mice, intraperitoneal administration, 6-Hz electrical stimulation seizure model |
Why This Matters
This data enables precise experimental planning, ensuring the selection of a stereoisomer with validated biological activity rather than an inactive or weakly active analog.
- [1] Kaminski RM, Marini H, Kim WJ, Rogawski MA. Anticonvulsant activity of androsterone and etiocholanolone. Epilepsia. 2005 Jun;46(6):819-27. doi: 10.1111/j.1528-1167.2005.00705.x. PMID: 15946323. View Source
